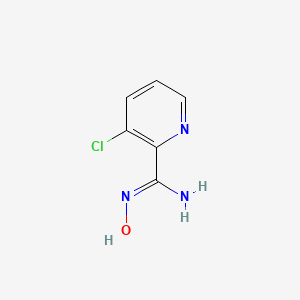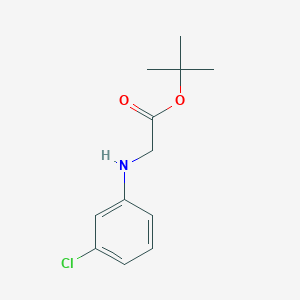
Phenyl(pyridin-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-4-yl)methanethiol is an organic compound with the molecular formula C12H11NS It consists of a phenyl group attached to a pyridin-4-yl group via a methanethiol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-4-yl)methanethiol can be synthesized through the condensation reaction of phenyl(pyridin-4-yl)methanone with benzyl hydrazinecarbodithioate. The reaction typically involves the use of solvents such as ethanol and dimethyl sulfoxide (DMSO), and may require catalysts like potassium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyridin-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(pyridin-4-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of phenyl(pyridin-4-yl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may engage in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- (4-(4-pyridyl)phenyl)methanethiol
- (4-(4-(4-pyridyl)phenyl)phenyl)methanethiol
Comparison: Phenyl(pyridin-4-yl)methanethiol is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets and chemical reagents. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H11NS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
phenyl(pyridin-4-yl)methanethiol |
InChI |
InChI=1S/C12H11NS/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H |
InChI Key |
GCIBPWPNMBUWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)


![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)



